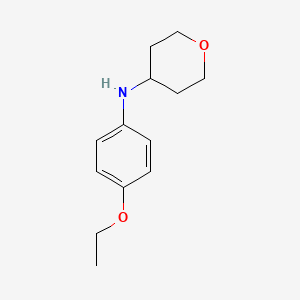

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine

Description

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine is a secondary amine derivative featuring a tetrahydro-2H-pyran-4-amine core substituted with a 4-ethoxyphenyl group. The compound’s molecular formula is C₁₃H₁₉NO₂, with a calculated molecular weight of 221.30 g/mol. The ethoxyphenyl moiety (-OC₂H₅) at the para position introduces steric bulk and moderate lipophilicity, which may influence solubility, bioavailability, and receptor-binding interactions.

For example, 4-(aminomethyl)tetrahydro-2H-pyran-4-amine (CAS RN: 440087-51-4) is synthesized using LiAlH₄ reduction of nitriles , and similar strategies may apply here.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13-5-3-11(4-6-13)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWULCVPBYUZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-ethoxyphenylamine with tetrahydro-2H-pyran-4-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced further to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Various substituted amines and ethers.

Scientific Research Applications

Pharmaceutical Development

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine serves as a valuable building block in the synthesis of pharmaceuticals. It has been investigated for its potential in developing drugs targeting various conditions, including:

- Neurological Disorders : The compound's structural features may interact with neurotransmitter systems, leading to neuroprotective effects.

- Anticancer Agents : Research indicates that derivatives of tetrahydropyran compounds exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules essential for advancing chemical research. Key applications include:

- Synthesis of Heterocycles : this compound can be utilized in the formation of other heterocyclic compounds, which are crucial in drug discovery.

- Building Block for Functional Materials : The compound can be modified to produce materials with specific electronic or optical properties.

Agrochemical Formulations

In agrochemistry, this compound has been explored as an additive to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations can improve:

- Stability : The compound may increase the shelf life of agrochemical products.

- Efficacy : Enhanced penetration and activity against target pests or diseases.

Polymer Chemistry

The compound acts as a modifier in polymer production, contributing to the development of materials with improved flexibility and durability. Specific applications include:

- Coatings : Used in protective coatings that require enhanced mechanical properties.

- Adhesives : Improves adhesion characteristics in various industrial applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuroprotective | Protection against neuronal damage |

Table 2: Synthesis Pathways

| Synthesis Route | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization of precursors | Ethanol, Acidic catalyst | 70 |

| Substitution with ethoxy group | Ethyl halides | 65 |

| Formation of hydrochloride salt | Hydrochloric acid | 98 |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 5 mg/ml, attributed to the compound's ability to disrupt bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound could reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for chronic inflammatory diseases, highlighting its role as an enzyme inhibitor involved in inflammatory pathways.

Case Study 3: Neuroprotective Properties

In models simulating neurodegenerative conditions, this compound exhibited protective effects on neuronal cells subjected to oxidative stress. These findings support further investigation into its use for neuroprotection.

Mechanism of Action

The mechanism by which N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their activity. The tetrahydropyran ring provides structural stability and can participate in various non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine with structurally related compounds, highlighting substituent-driven differences:

Key Observations:

Pharmacological Implications

PDE4 Inhibitors as a Case Study

EPPA-1 (1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine), a PDE4 inhibitor containing a tetrahydro-2H-pyran-4-amine moiety, demonstrates the importance of substituent choice in therapeutic index (TI). Key findings include:

Biological Activity

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine is a compound belonging to the class of tetrahydropyran derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The chemical structure of this compound features a tetrahydropyran ring fused with an ethoxy-substituted phenyl group. This configuration is significant as the presence of both the tetrahydropyran moiety and the aromatic ring can influence the compound's interaction with biological targets.

Antimicrobial Properties

Tetrahydropyran derivatives, including this compound, have been associated with various antimicrobial activities. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal effects. For instance, derivatives of 4H-pyrans have shown efficacy against a range of microbial pathogens, suggesting that this compound may possess similar properties .

Antitumor Activity

Research has indicated that certain tetrahydropyran derivatives demonstrate antitumor activity. A study on related compounds revealed that modifications to the tetrahydropyran structure could enhance cytotoxic effects against cancer cell lines. For example, analogs of 4-amino-2H-pyran-2-one exhibited significant growth inhibition in tumor cells, with effective doses in the nanomolar range . The potential for this compound to serve as an antitumor agent warrants further investigation.

Anti-inflammatory Effects

Compounds containing tetrahydropyran structures have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit nitric oxide production in macrophages, a key mediator in inflammatory responses . The structural features of this compound may contribute to similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from related research on tetrahydropyran derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenylacetamide | Methoxy group and acetamide structure | Antimicrobial |

| Tetrahydropyran derivatives | Various substitutions on the pyran ring | Antitumor, Antimicrobial |

| 2-Amino-4H-Pyrans | Substituents on pyran ring | Anticancer, Anti-inflammatory |

The presence of specific substituents on the aromatic ring and modifications to the pyran structure can significantly influence the biological activity of these compounds. For instance, adding electron-donating or withdrawing groups can enhance or diminish antimicrobial potency .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study examining various 4H-Pyrans found that specific derivatives exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antimicrobial activity .

- Antitumor Studies : In vitro tests on 4-amino-2H-pyran derivatives revealed that certain analogs had ED50 values as low as 0.059 μM against cancer cell lines, highlighting their potential as effective antitumor agents .

- Inflammation Inhibition : Research involving macrophage cell lines demonstrated that tetrahydropyran derivatives could inhibit nitric oxide production in a dose-dependent manner, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.